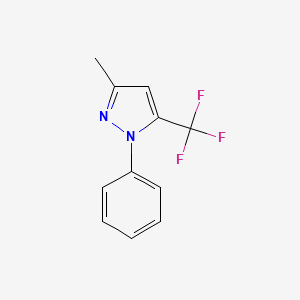
3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group at the 5-position, a phenyl group at the 1-position, and a methyl group at the 3-position. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with trifluoromethylating agents. This reaction typically requires the presence of a base and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of ionic liquids as catalysts has been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under mild to moderate temperature conditions.
Major Products
Scientific Research Applications
3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-5-pyrazolone
- 1-phenyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Uniqueness
Compared to similar compounds, 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole exhibits enhanced stability and reactivity due to the presence of the trifluoromethyl group. This group imparts unique electronic properties, making the compound more resistant to metabolic degradation and increasing its potential as a therapeutic agent .
Properties
CAS No. |
129585-50-8 |
|---|---|
Molecular Formula |
C11H9F3N2 |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H9F3N2/c1-8-7-10(11(12,13)14)16(15-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
PFGFMKWTUOABSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


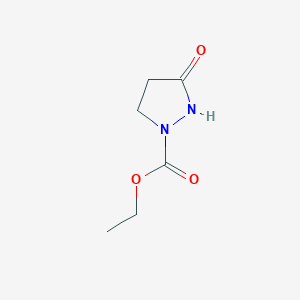
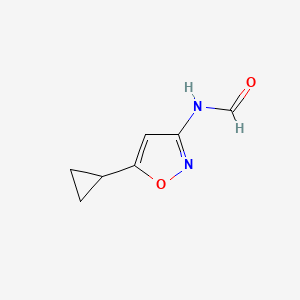
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
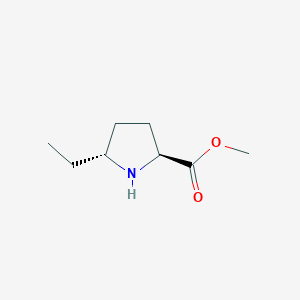
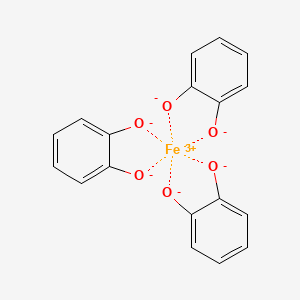

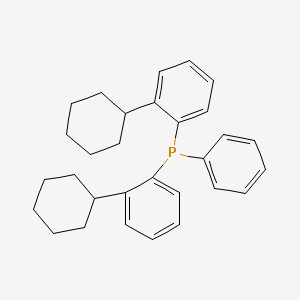
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
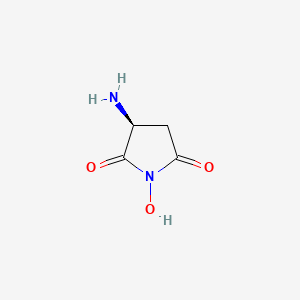
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
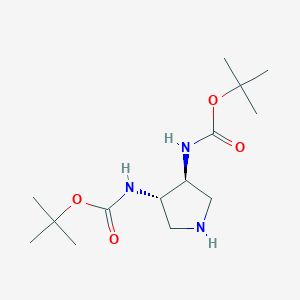
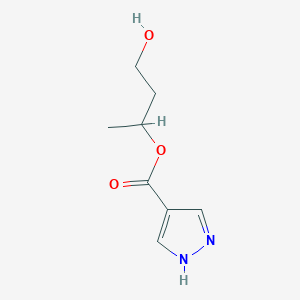
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
